3-(5-氟-1H-苯并咪唑-2-基)-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

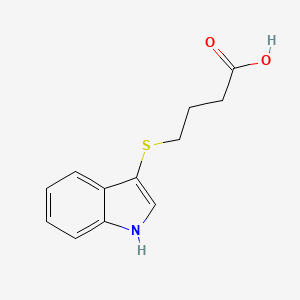

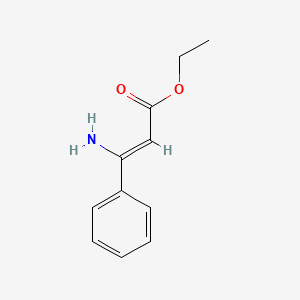

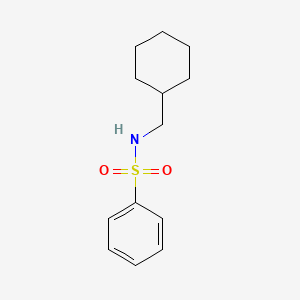

The compound "3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine" is a derivative of the benzimidazole class, which is known for its diverse pharmacological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presence of a fluorine atom at the 5-position on the benzimidazole ring can influence the biological activity of these compounds by affecting their electronic properties and molecular interactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was performed using a nitro reductive cyclization method with sodium dithionite as the reductive cyclizing agent in DMSO medium . Similarly, a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation . These methods highlight the versatility and efficiency of synthesizing fluorinated benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound was determined using single crystal X-ray studies, which revealed that it crystallized in the monoclinic system with molecules linked by intermolecular hydrogen bonds . Theoretical structural optimization using DFT calculations can complement experimental data to provide a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of triphenylamine-benzimidazole derivatives involved modifications at position 5 of the heterocyclic moiety with different substituents, which showed that the photophysical properties remain basically unchanged with different substitutions . The reactivity of these compounds can be further explored to develop new derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their application in various fields. The triphenylamine-benzimidazole derivatives displayed exceptionally high thermal stability, with decomposition temperatures between 399 and 454 °C . The photophysical properties, such as absorption, fluorescence, and triplet-triplet absorption spectra, as well as quantum yields, were characterized in solution, indicating that these compounds are highly emissive with radiative decay being the dominant deactivation channel . These properties are important for applications in materials science and photodynamic therapy.

科学研究应用

合成与表征

- 苯并咪唑衍生物是通过多步反应合成的,例如与各种芳基醛缩合或用苯肼处理 1-(4-((1H-苯并咪唑-1-基)甲基氨基)苯基)-3-取代丙-2-烯-1-酮。这些化合物已显示出显着的药理活性,例如降压和抗菌特性,与具有给电子基团的化合物相比,具有吸电子基团的一些衍生物表现出更好的活性 (Sharma 等,2010),(Krishnanjaneyulu 等,2014)。

高级合成技术

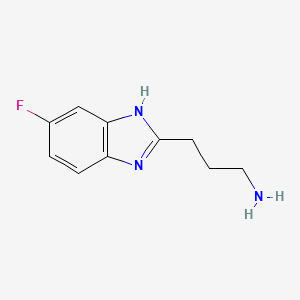

- 微波加热用于高效合成 2-芳基-5-氟-6-(4-苯基哌嗪-1-基)-1H-苯并咪唑,展示了这种方法在加速化学反应中的实用性 (Menteşe 等,2015)。

- 开发了一种快速微波辅助方案来合成苯并咪唑基潜在抗癌剂,如 1-苄基-2-(4-氟-3-硝基苯基)-1H-苯并[d]咪唑-5-羧酸甲酯,与传统方法相比,反应时间显着减少 (Jagadeesha 等,2023)。

结构分析和应用

- N-(1H-苯并咪唑-2-基)丙二酰亚胺酸乙酯经过结构分析,包括 X 射线衍射,揭示了分子构象和分子间相互作用的见解 (Raouafi 等,2007)。

- 与 3-(1H-苯并咪唑-2-基)的铂(II) 和钌(II)配合物表现出有效的体外抗肿瘤活性,展示了苯并咪唑衍生物在开发耐药性癌症类型的新疗法中的潜力 (Qin 等,2019)。

新型合成与传感应用

- 由 3-(1H-苯并咪唑-2-基)设计的荧光探针 COUBM,展示了选择性和快速检测光气的能力,表明苯并咪唑衍生物在为危险化合物创建灵敏检测系统中具有潜力 (Patra 等,2021)。

安全和危害

属性

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

CAS RN |

883541-03-5 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)